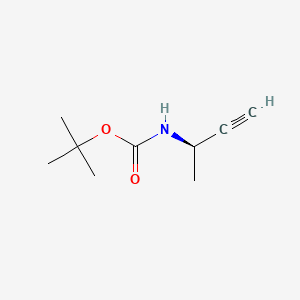

(R)-tert-Butyl but-3-yn-2-ylcarbamate

Descripción

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules from achiral or racemic precursors, is a critical field in chemistry. 3wpharm.comresearchgate.net The use of chiral building blocks, which are enantiomerically pure molecules incorporated into a larger synthetic scheme, is a highly effective strategy in this endeavor. consensus.appsigmaaldrich.com These building blocks introduce chirality at a specific position, which can influence the stereochemical outcome of subsequent reactions. This approach is often more efficient and predictable than relying solely on chiral catalysts or reagents to induce asymmetry. consensus.app The importance of chiral purity is underscored by the fact that different enantiomers of a drug can have vastly different therapeutic effects or toxicities. 3wpharm.com

Overview of Propargylic Amines and Carbamates as Versatile Intermediates

Propargylic amines, compounds containing an amino group adjacent to a carbon-carbon triple bond, are highly versatile intermediates in organic synthesis. The presence of the alkyne and amine functionalities allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of nitrogen-containing heterocycles, alkaloids, and other biologically active molecules. nih.gov The protection of the amine as a carbamate (B1207046), such as the tert-butoxycarbonyl (Boc) group found in (R)-tert-butyl but-3-yn-2-ylcarbamate, offers several advantages. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group in multi-step syntheses. nih.govsigmaaldrich.com

Historical Context of this compound within Chiral Auxiliary Chemistry

The development of chiral auxiliaries has been pivotal in the advancement of asymmetric synthesis. Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. While this compound itself is primarily utilized as a chiral building block, its structural motifs are reminiscent of those found in well-established chiral auxiliaries. The concept of using a chiral entity to control stereochemistry has evolved significantly over the past few decades, with the development of highly effective and predictable auxiliaries. The tert-butanesulfinamide, for example, is a widely used chiral auxiliary for the asymmetric synthesis of amines. nih.govyale.edu The presence of the chiral center and the carbamate functionality in this compound allows it to impart stereochemical information in synthetic transformations.

Scope and Objectives of Academic Research on this compound

Academic research concerning this compound has primarily focused on its synthesis and its application as a chiral building block in the construction of more complex molecules. While extensive literature on the broader class of propargylic carbamates exists, studies dedicated exclusively to this specific compound are more limited. The primary objective of research involving this molecule is to leverage its inherent chirality and the reactivity of its alkyne and protected amine functionalities. Future research may explore its use in novel cycloaddition reactions, as a ligand for asymmetric catalysis, or in the synthesis of new classes of biologically active compounds. A related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, has been synthesized from L-Serine and identified as a key intermediate for the natural product jaspine B, highlighting the utility of such chiral propargylic compounds in total synthesis. consensus.app

Interactive Data Tables

Physical and Chemical Properties

| Property | Value |

| CAS Number | 118080-82-3 |

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| Boiling Point | 235.4 ± 23.0 °C at 760 mmHg |

| Physical Form | Solid |

| Purity | ≥97% |

Compound Identification

| Identifier | Name |

| IUPAC Name | tert-butyl N-[(2R)-but-3-yn-2-yl]carbamate |

| Synonym | (R)-N-Boc-3-amino-1-butyne |

| Synonym | Carbamic acid, N-[(1R)-1-methyl-2-propyn-1-yl]-, 1,1-dimethylethyl ester |

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-but-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWSEGBTTPQUKW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666943 | |

| Record name | tert-Butyl (2R)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118080-82-3 | |

| Record name | tert-Butyl (2R)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-tert-Butyl but-3-yn-2-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R Tert Butyl But 3 Yn 2 Ylcarbamate

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, (R)-tert-Butyl but-3-yn-2-ylcarbamate, suggests key disconnections that lead back to a simple, chiral precursor. The primary disconnection strategies are:

Alkyne Formation: The terminal alkyne group can be disconnected via the Corey-Fuchs reaction, which retro-synthetically transforms the alkyne into an aldehyde. This is a crucial step for introducing the C≡CH functionality. organic-chemistry.orgwikipedia.org

Carbamate (B1207046) Disconnection: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is disconnected, revealing a primary amine. This is a standard step in peptide and amino acid chemistry.

Chiral Backbone: The resulting amino alcohol fragment with (R)-stereochemistry can be traced back to the naturally occurring (S)-amino acid, L-serine. This "chiral pool" approach avoids the need for an asymmetric synthesis step to set the stereocenter, as the chirality is inherent in the starting material. researchgate.net

This analysis points to a synthetic pathway beginning with L-serine, involving protection of its functional groups, modification of the carboxyl group into an aldehyde, and subsequent conversion to the terminal alkyne.

Enantioselective Synthesis from Chiral Precursors

The most documented enantioselective synthesis of this compound and its derivatives utilizes L-serine as the starting material. consensus.appconsensus.app This approach is efficient as it transfers the inherent chirality of the amino acid to the final product through a series of chemical transformations.

The initial steps in the synthesis involve protecting the reactive amino and carboxyl groups of L-serine to prevent unwanted side reactions.

N-Protection: The amine group is typically protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-serine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like sodium hydroxide. orgsyn.org

Esterification: The carboxylic acid is converted into an ester, commonly a methyl ester, to facilitate subsequent reduction. nih.gov This can be done after N-protection by reacting N-Boc-L-serine with methyl iodide in the presence of a base such as potassium carbonate. orgsyn.org This two-step, one-pot procedure yields N-Boc-L-serine methyl ester. orgsyn.org

| Step | Reactant | Reagents | Product | Typical Yield |

| N-Protection & Esterification | L-Serine | 1. (Boc)₂O, NaOH2. CH₃I, K₂CO₃ | N-Boc-L-serine methyl ester | 86% orgsyn.org |

With the amine and carboxyl groups suitably manipulated, the ester is selectively reduced to an aldehyde. This aldehyde, often referred to as a serine aldehyde equivalent, is a critical intermediate for the introduction of the alkyne. acs.org

The reduction of the N-Boc-L-serine methyl ester (or a related protected derivative) to the corresponding aldehyde, known as Garner's aldehyde, is a common strategy. This transformation can be accomplished using reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. The resulting aldehyde is the substrate for the subsequent Corey-Fuchs reaction.

The Corey-Fuchs reaction is a reliable two-step method for converting an aldehyde into a terminal alkyne. wikipedia.orgjk-sci.comtcichemicals.com

Dibromo-olefination: The aldehyde intermediate is treated with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.com This reaction, analogous to a Wittig reaction, produces a 1,1-dibromoalkene. organic-chemistry.org The use of zinc dust can reduce the amount of PPh₃ required and improve yields. jk-sci.com

Alkyne Formation: The isolated dibromoalkene is then treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). alfa-chemistry.com The first equivalent causes elimination of HBr to form a bromoalkyne, and the second equivalent performs a metal-halogen exchange, which upon quenching with water, yields the terminal alkyne. organic-chemistry.org

This sequence effectively extends the carbon chain by one carbon atom, converting the R-CHO group into an R-C≡CH group. organic-chemistry.org

| Reaction Stage | Key Reagents | Intermediate/Product |

| Step 1 | Aldehyde, CBr₄, PPh₃ | 1,1-Dibromoalkene |

| Step 2 | 1,1-Dibromoalkene, n-BuLi | Terminal Alkyne |

In some synthetic routes starting from L-serine, the amino and hydroxyl groups are protected together after the initial N-protection and esterification steps. consensus.app This is achieved through acetonization, where the N-Boc-serine ester is reacted with 2,2-dimethoxypropane (B42991) or acetone (B3395972) with a catalyst to form a cyclic acetonide (specifically, a dimethyl-oxazolidinedicarboxylate). orgsyn.org This rigid cyclic structure helps to control the stereochemistry during subsequent reactions.

After the Corey-Fuchs reaction introduces the alkyne, subsequent transformations are required to arrive at the final product. If the synthesis was routed through an intermediate like (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, the hydroxyl group would need to be removed. consensus.app This can be achieved through various deoxygenation protocols. Finally, any protecting groups, such as the acetonide, are removed under appropriate conditions (e.g., acidic hydrolysis) to yield the target molecule, this compound. consensus.app

Synthesis via Oxidation of N-Boc-D-alaninol and Bestmann-Ohira Reaction

A widely employed and reliable method for preparing this compound utilizes the chiral starting material N-Boc-D-alaninol. thermofisher.comcymitquimica.com This synthetic route involves a two-step process commencing with the oxidation of the primary alcohol in N-Boc-D-alaninol to the corresponding aldehyde, N-Boc-D-alaninal. This transformation can be achieved using various oxidation protocols, such as Swern or Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high efficiency.

The subsequent and final step is the Bestmann-Ohira reaction, a powerful tool for converting aldehydes into terminal alkynes. sigmaaldrich.comorganic-chemistry.orgsantiago-lab.com The crude N-Boc-D-alaninal is treated with the Bestmann-Ohira reagent, which is dimethyl (1-diazo-2-oxopropyl)phosphonate, in the presence of a base like potassium carbonate. sigmaaldrich.comorgsyn.org This one-pot reaction proceeds via a Seyferth-Gilbert homologation mechanism, where the aldehyde is converted to the alkyne with an additional carbon atom. organic-chemistry.orgsantiago-lab.com The reaction is typically carried out in a solvent such as methanol (B129727) or tetrahydrofuran (B95107) at room temperature. sigmaaldrich.com The key advantages of this methodology are the ready availability of the chiral precursor, high enantiomeric purity of the final product, and generally good yields. orgsyn.org

Table 1: Key Features of the N-Boc-D-alaninol to this compound Conversion

| Step | Transformation | Reagents & Conditions | Key Advantages |

| 1. Oxidation | N-Boc-D-alaninol to N-Boc-D-alaninal | Swern oxidation, Dess-Martin periodinane (DMP) | Mild conditions, high yield of intermediate. |

| 2. Bestmann-Ohira Reaction | N-Boc-D-alaninal to this compound | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K2CO3, MeOH or THF | One-pot procedure, high enantiopurity, good yields. sigmaaldrich.comorgsyn.org |

Exploration of Alternative Chiral Starting Materials and Derivatives

While N-Boc-D-alaninol is a common choice, researchers have investigated other chiral sources to access this compound and its analogs. One such alternative is D-alanine, which can be N-protected with a tert-butoxycarbonyl (Boc) group to form Boc-D-alanine. sigmaaldrich.comnih.gov The carboxylic acid of Boc-D-alanine can then be reduced to the corresponding aldehyde, which subsequently undergoes the Bestmann-Ohira reaction.

Another approach involves starting from L-serine. A multi-step synthesis has been reported to produce (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, a related intermediate, from L-serine. consensus.app This pathway includes esterification, Boc protection, acetonization, reduction, and a Corey-Fuchs reaction, followed by deprotection. consensus.app

Furthermore, the synthesis of derivatives with different protecting groups on the nitrogen atom offers flexibility for subsequent chemical transformations. While the Boc group is prevalent due to its stability and ease of removal under acidic conditions, other protecting groups can be employed based on the specific requirements of a synthetic sequence.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis provides an elegant and atom-economical approach to chiral molecules. For the synthesis of this compound, enantioselective reactions are of significant interest.

The direct enantioselective alkynylation of imines is a powerful strategy for the synthesis of chiral propargylamines. This typically involves the reaction of an N-Boc protected imine with a terminal alkyne in the presence of a chiral catalyst. Copper(I)-based catalysts, often in conjunction with chiral ligands like pybox, have been shown to be effective for the enantioselective addition of alkynes to imines. organic-chemistry.org These reactions can be performed as a one-pot, three-component reaction involving an aldehyde, an amine, and an alkyne, offering a highly efficient route to chiral propargylamines. organic-chemistry.org

The development of novel chiral catalysts is a continuous effort in asymmetric synthesis. For propargylic amine synthesis, various catalytic systems have been explored. Gold(III) salen complexes have been used to catalyze the three-component coupling of aldehydes, amines, and alkynes in water, achieving excellent diastereoselectivities with chiral prolinol derivatives as the amine component. organic-chemistry.org Furthermore, iridium-catalyzed additions of silylacetylenes to imines have also been reported. organic-chemistry.org The design of new chiral ligands and catalytic systems remains an active area of research to improve the enantioselectivity and broaden the substrate scope of these transformations. iupac.orgnih.govresearchgate.netresearchgate.netchemrxiv.org

Table 2: Examples of Catalytic Systems for Asymmetric Propargylamine (B41283) Synthesis

| Catalyst System | Reaction Type | Key Features |

| Cu(I)/Pybox | Enantioselective alkyne-imine addition | High enantioselectivity, can be performed in water. organic-chemistry.org |

| CuBr/(R)-quinap | Three-component reaction (alkyne, aldehyde, amine) | Good yields and enantioselectivity, highly diastereoselective with chiral substrates. organic-chemistry.org |

| Au(III) salen complex | Three-component reaction in water | Excellent diastereoselectivities with chiral amines. organic-chemistry.org |

| [IrCl(COD)]2/MgI2 | Addition of silylacetylenes to imines | Improved reaction efficiency. organic-chemistry.org |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods, which combine the high selectivity of enzymes with the versatility of chemical synthesis, offer a green and efficient alternative for producing chiral compounds. While specific chemoenzymatic routes to this compound are not extensively documented in the provided search results, general principles can be applied. For instance, a kinetic resolution of racemic tert-butyl but-3-yn-2-ylcarbamate could be achieved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. In the context of synthesizing this compound, several aspects can be considered.

The use of solvent-free or aqueous reaction conditions is a key green strategy. nih.gov For instance, some copper-catalyzed syntheses of propargylamines can be performed under solvent-free conditions, reducing volatile organic compound (VOC) emissions. nih.gov The use of water as a solvent, as seen in some gold-catalyzed reactions, is also highly desirable from an environmental perspective. rsc.org

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste generation. The development of recyclable catalysts, such as copper nanoparticles on titania or gold nanoparticles on macroporous resins, further enhances the sustainability of the process. nih.govrsc.org Additionally, the use of milder reaction conditions, such as lower temperatures and the avoidance of harsh reagents, contributes to a greener synthetic profile. rsc.org The choice of protecting groups can also have an impact, with some being more environmentally benign to introduce and remove than others. rsc.org

Stereochemical Integrity and Absolute Configuration Determination

Evaluation of Stereochemical Retention and Inversion Mechanisms in Key Steps

A critical aspect of synthetic planning is the anticipation of steps where the stereochemical integrity might be at risk. For chiral amines and their derivatives, two primary mechanisms of stereochemical scrambling are of concern: inversion at the nitrogen center and racemization via deprotonation/reprotonation at the alpha-carbon.

Nitrogen inversion, a process where the pyramidal nitrogen atom rapidly inverts its configuration through a planar transition state, is a well-known phenomenon in amines. schrodinger.com However, for (R)-tert-Butyl but-3-yn-2-ylcarbamate, this is not a concern for the carbon stereocenter. While the nitrogen atom of the carbamate (B1207046) is technically chiral when considering its lone pairs, this inversion is rapid and does not affect the configuration of the adjacent carbon atom.

A more relevant concern is racemization of the carbon stereocenter. This can occur if a proton on the chiral carbon is acidic enough to be removed by a base, forming a planar, achiral carbanion or enolate-equivalent intermediate. Reprotonation can then occur from either face, leading to a racemic mixture. nih.govyoutube.com The presence of the alkyne group does slightly increase the acidity of the adjacent C-H bond. However, the electron-donating nature of the nitrogen atom and the stability of the N-Boc group significantly mitigate this risk under most synthetic conditions. Racemization is more likely to occur under harsh basic conditions or elevated temperatures. Therefore, synthetic steps involving strong bases must be carefully designed, often being conducted at low temperatures and with non-nucleophilic, sterically hindered bases to minimize the risk of epimerization.

Reactions proceeding via an SN2 mechanism at the chiral center would lead to a predictable inversion of configuration. aps.org Conversely, an SN1 reaction would result in racemization through a planar carbocation intermediate. mdpi.com In the context of synthesizing or modifying this compound, reaction pathways are generally chosen to avoid direct substitution at the chiral center after it has been established.

Advanced Chiral Chromatography for Enantiomeric Excess (ee) Determination

The definitive measure of enantiopurity is the enantiomeric excess (ee), which quantifies the predominance of one enantiomer over the other. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the gold-standard techniques for this determination.

SFC has emerged as a powerful technique for chiral separations, offering advantages of high speed, efficiency, and reduced environmental impact due to its use of supercritical CO₂ as the primary mobile phase component. selvita.com For N-Boc protected amines and carbamates, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) coated or immobilized on a silica (B1680970) support, are particularly effective. researchgate.net The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the stationary phase. The carbamate group of the analyte is a key site for these interactions.

The addition of a polar organic modifier, such as methanol (B129727) or ethanol, to the CO₂ mobile phase is typically required to ensure adequate solubility and interaction with the stationary phase. Small amounts of additives like amines (e.g., isopropylamine) or acids can be used to improve peak shape and resolution, especially for basic or acidic analytes.

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Backpressure (bar) |

|---|---|---|---|---|---|

| (±)-trans-β-Lactam Ureas | CHIRAL ART Amylose-SA (Amylose tris(3,5-dimethylphenyl)carbamate) | CO₂/MeOH (80/20, v/v) | 4.0 | 35 | Not Specified |

| (±)-trans-β-Lactam Ureas | CHIRAL ART Cellulose-SB (Cellulose tris(3,5-dimethylphenyl)carbamate) | CO₂/EtOH (80/20, v/v) | 4.0 | 35 | Not Specified |

| Generic Racemic Compounds | Immobilized Amylose 3,5-dimethylphenyl carbamate (4.6 x 100 mm) | CO₂/Methanol with 20 mM NH₃ (80/20, v/v) | 4.0 | 40 | 100 |

| Chiral Amine Intermediate | Chiralpak IC (3 µm, 4.6 x 150 mm) | CO₂/MeOH with 25mM IBA (96/4, v/v) | 2.5 | 40 | 150 |

Data in this table is derived from studies on analogous compounds and represents typical starting conditions for method development for this compound. americanpharmaceuticalreview.commdpi.comresearchgate.net

Chiral HPLC remains a cornerstone of enantiopurity analysis. phenomenex.com Similar to SFC, polysaccharide-based CSPs are widely used. However, macrocyclic glycopeptide phases, such as those based on teicoplanin or vancomycin, have also proven highly effective for N-protected amino acids and their derivatives. sigmaaldrich.com These phases offer unique ionic interaction sites that can be advantageous for separating polar and amphoteric molecules.

Normal-phase HPLC, using mobile phases like hexane/isopropanol, and polar organic mode, with solvents like methanol or acetonitrile, are common for these separations. The choice of mobile phase can significantly impact the retention and selectivity, and method development often involves screening different solvent combinations and additives. For alkynes that lack a strong UV chromophore, derivatization into a more detectable species, such as a cobalt-alkyne complex, can be a useful strategy to facilitate analysis. nih.govmdpi.comucr.edu

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

|---|---|---|---|---|

| BOC-Phenylalanine | SUMICHIRAL OA-3300 | Hexane/1,2-Dichloroethane/Ethanol (500/30/0.15) | 1.0 | Not Specified |

| N-Boc Amino Acids | CHIROBIOTIC T (Teicoplanin) | Reversed-phase: Acetonitrile/Ammonium Trifluoroacetate Buffer | Not Specified | LC-MS Compatible |

| (±)-trans-β-Lactam Ureas | CHIRAL ART Cellulose-SB | n-Hexane/2-PrOH (90/10, v/v) | Not Specified | Not Specified |

| Amine Carbamate Derivatives | Whelk-O 1 | Hexane/Isopropanol mixtures | Not Specified | Not Specified |

Data presented are based on established methods for structurally related N-Boc protected compounds and serve as a guide for developing a specific method for this compound. nih.govmdpi.comsigmaaldrich.comscas.co.jp

Spectroscopic Methods for Absolute Configuration Assignment

While chiral chromatography confirms enantiomeric purity, it does not, without reference to a known standard, reveal the absolute configuration (i.e., whether the compound is the R or S enantiomer). Chiroptical spectroscopy provides a powerful, non-destructive means to determine the absolute stereochemistry of a molecule in solution.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgrsc.org VCD operates in the infrared region, probing vibrational transitions, while ECD focuses on electronic transitions in the UV-visible range. youtube.commdpi.com

The power of these techniques lies in the ability to compare an experimentally measured spectrum with a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). schrodinger.comnih.govresearchgate.net The methodology involves:

Conformational Search: Identifying the stable, low-energy conformations of the molecule using computational methods.

Spectrum Calculation: For each stable conformer, the VCD or ECD spectrum is calculated using high-level quantum chemistry methods, such as Density Functional Theory (DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum.

Comparison: The experimental spectrum is compared to the calculated spectrum. A good match between the experimental spectrum and the spectrum calculated for the R-configuration confirms the absolute stereochemistry as (R). If the experimental spectrum is a mirror image of the calculated R-spectrum, the absolute configuration is assigned as (S).

For this compound, the key vibrational modes for VCD analysis would include the C-H stretches, the C≡C alkyne stretch, and the C=O stretch of the carbamate. chemrxiv.org ECD analysis would focus on the electronic transitions associated with the carbamate and alkyne chromophores. The reliability of this approach has been demonstrated for a wide range of chiral molecules, including those with N-Boc protecting groups, making it an indispensable tool for the unambiguous assignment of absolute configuration. nih.govresearchgate.net

NMR Anisotropic Effects for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the absolute configuration of chiral compounds. researchgate.net This is often achieved by exploiting the anisotropic effects of certain functional groups, which cause magnetic non-uniformity in their vicinity. youtube.com This non-uniform field can either shield (decrease the chemical shift) or deshield (increase the chemical shift) nearby nuclei depending on their spatial orientation relative to the anisotropic group. youtube.comyoutube.com For this compound, both intrinsic and induced anisotropic effects are pivotal for its stereochemical elucidation.

The alkyne functional group within the molecule is itself a source of magnetic anisotropy. The circulation of π-electrons in the triple bond under an external magnetic field induces a local magnetic field. youtube.com This induced field creates a cone-shaped shielding region along the C≡C bond axis and a deshielding region perpendicular to it. youtube.comyoutube.com Consequently, the acetylenic proton (H-4) of but-3-yn-2-ylcarbamate is located in the shielding zone and resonates at a higher field (lower δ value) than might otherwise be expected.

While intrinsic anisotropy is a feature of the molecule, its effects are identical for both enantiomers and thus cannot be used alone to differentiate them. To determine the absolute configuration, it is necessary to introduce a chiral auxiliary that creates a diastereomeric pair. The most common and powerful methods rely on the use of chiral derivatizing agents (CDAs). researchgate.netresearchgate.net These agents, which are enantiomerically pure, react with the chiral molecule to form diastereomers. youtube.com These diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for stereochemical assignment. youtube.com

A widely applied technique is the modified Mosher's method, which is suitable for chiral secondary amines and alcohols. nih.govspringernature.comumn.edu In the case of tert-Butyl but-3-yn-2-ylcarbamate, the carbamate can be hydrolyzed to the corresponding primary amine, (R)-but-3-yn-2-amine. This amine is then reacted in two separate experiments with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. umn.edu This reaction produces a pair of diastereomeric MTPA amides.

The success of Mosher's method hinges on the anisotropic effect of the phenyl group in the MTPA moiety and the preferred conformation of the resulting amides. umn.edu In the most stable conformation, the C=O bond of the amide, the Cα-CF₃ bond, and the Cα-OMe bond of the MTPA residue are arranged to be roughly coplanar. This forces the substituents on the chiral center of the amine (the methyl group and the ethynyl (B1212043) group) to occupy specific positions relative to the MTPA's phenyl ring. One substituent will lie in the shielding zone of the phenyl ring, while the other will be in the deshielding zone.

By comparing the ¹H NMR spectra of the (R)-amine-(S)-MTPA amide and the (R)-amine-(R)-MTPA amide, the absolute configuration can be confirmed. The chemical shift differences (Δδ = δ_S - δ_R) for protons on either side of the stereocenter will have opposite signs. For an (R)-configured amine, the protons of the larger substituent (ethynyl group) will be shielded in the (S)-amide and deshielded in the (R)-amide, leading to a negative Δδ value. Conversely, the protons of the smaller substituent (methyl group) will experience the opposite effect, resulting in a positive Δδ value.

Research Findings:

A comparative ¹H NMR analysis of the resulting diastereomeric MTPA amides allows for the definitive assignment of the (R)-configuration. The following interactive data table presents the expected chemical shifts for the key protons in each diastereomer and the calculated Δδ (δ_S - δ_R) values, which are used to confirm the stereochemistry based on the established Mosher's method model.

Interactive Data Table: Hypothetical ¹H NMR Data for Mosher's Amide Derivatives

Users can sort the table by clicking on the headers to compare the chemical shifts and Δδ values for the protons of the diastereomeric amides.

| Proton | Function | δ for (R)-amine-(S)-MTPA amide (ppm) | δ for (R)-amine-(R)-MTPA amide (ppm) | Δδ (δS - δR) (ppm) | Conclusion based on Mosher's Model |

|---|---|---|---|---|---|

| -CH₃ | Methyl Protons (Smaller Group) | 1.45 | 1.38 | +0.07 | Positive Δδ consistent with (R)-configuration |

| -C≡CH | Acetylenic Proton (Larger Group) | 2.30 | 2.42 | -0.12 | Negative Δδ consistent with (R)-configuration |

| -CH- | Methine Proton (at Stereocenter) | 4.65 | 4.75 | -0.10 | Shielded by Phenyl in (S)-amide |

Reactivity and Derivatization of R Tert Butyl But 3 Yn 2 Ylcarbamate

Deprotection Chemistry of the tert-Butyl Carbamate (B1207046) (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. semanticscholar.org The deprotection of the Boc group in (R)-tert-butyl but-3-yn-2-ylcarbamate is a critical step in many synthetic pathways, unmasking the primary amine for further functionalization.

Acid-Catalyzed Deprotection Methodologies

The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis. fishersci.co.uk This process typically involves the treatment of the Boc-protected amine with a strong acid, which protonates the carbamate and initiates its cleavage.

Common acidic reagents for Boc deprotection include trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM), and solutions of hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate. semanticscholar.orgfishersci.co.uknih.gov The reaction is generally rapid, often completing at room temperature. fishersci.co.uk The mechanism involves the protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated to form isobutylene. stackexchange.com

Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates. nih.govorganic-chemistry.org This method offers good selectivity in the presence of other acid-sensitive groups. nih.govorganic-chemistry.org

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Highly effective, but can be harsh. semanticscholar.orgfishersci.co.uk |

| Hydrogen Chloride (HCl) | Dioxane or Ethyl Acetate, Room Temperature | Provides the amine as a hydrochloride salt. nih.govarizona.edu |

Alternative and Selective Deprotection Strategies

While acid-catalyzed methods are prevalent, alternative strategies have been developed to achieve Boc deprotection under milder or more selective conditions, which can be crucial when other acid-labile functional groups are present in the molecule.

One such method involves the use of oxalyl chloride in methanol (B129727), which provides a mild and selective deprotection of N-Boc groups at room temperature. nih.govresearchgate.netrsc.org This system is thought to proceed through a mechanism involving the electrophilic character of oxalyl chloride rather than the in situ generation of HCl. researchgate.net

Lewis acids, such as zinc bromide (ZnBr₂), have also been employed for the selective deprotection of tert-butyl esters and can be applied to Boc groups, sometimes offering selectivity in the presence of other acid-sensitive functionalities. fishersci.co.ukuq.edu.au Furthermore, thermal deprotection methods, which can be performed in the absence of an acid catalyst, offer another route for removing the Boc group, with selectivity sometimes being achieved by controlling the reaction temperature. acs.org Basic conditions, such as sodium carbonate in refluxing DME, have also been reported for N-Boc deprotection, though this is less common. nih.gov

Table 2: Selected Alternative Boc Deprotection Methods

| Reagent/Condition | Typical Solvent | Advantage |

|---|---|---|

| Oxalyl Chloride/Methanol | Methanol | Mild, room temperature conditions. researchgate.netrsc.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Selective for tert-butyl groups. fishersci.co.ukuq.edu.au |

| Thermal Deprotection | Various or neat | Acid-free conditions. acs.org |

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne of this compound is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to extending the molecular framework and introducing new functionalities.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC or "Click Chemistry") for Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.orgalliedacademies.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govnih.govrsc.org The resulting triazole ring is a stable and often biologically relevant scaffold. nih.gov

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.gov The process is known for its reliability, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous or organic solvents. organic-chemistry.orgbeilstein-journals.org The Boc-protecting group is generally stable under CuAAC conditions. beilstein-journals.org This reaction has been widely applied in medicinal chemistry, bioconjugation, and materials science. nih.govspringernature.com

Sonogashira Cross-Coupling Reactions for Alkynyl Extensions

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgyoutube.com

This reaction allows for the direct attachment of the chiral propargylamine (B41283) unit to aromatic or vinylic systems, providing access to a wide range of conjugated molecules. wikipedia.org The reaction conditions are generally mild and can tolerate a variety of functional groups. wikipedia.org Variations of the Sonogashira coupling have been developed, including copper-free versions, which can be advantageous in certain contexts. organic-chemistry.org

Table 3: Key Features of Sonogashira Coupling

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Primary catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI |

| Base | Deprotonates the terminal alkyne | Triethylamine, Diisopropylamine |

Hydration and Hydroamination Reactions

The terminal alkyne can undergo addition reactions with water (hydration) or amines (hydroamination) to furnish carbonyl compounds or imines/enamines, respectively. These transformations are often catalyzed by transition metals.

Hydration: The addition of water across the triple bond typically yields a methyl ketone via Markovnikov addition, a reaction often catalyzed by mercury(II), gold(III), or ruthenium(III) salts. mdma.chmdpi.com However, anti-Markovnikov hydration to produce an aldehyde is also possible with specific ruthenium catalyst systems. mdma.ch Gold-catalyzed hydration reactions have also been shown to be effective, often proceeding under mild conditions. mdpi.com

Hydroamination: The addition of an N-H bond from an amine across the alkyne C-C triple bond is an atom-economical method to synthesize nitrogen-containing compounds like imines and enamines. mdpi.comfrontiersin.org This reaction can be catalyzed by a range of metals, with gold and ruthenium complexes being particularly effective. mdma.chfrontiersin.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. acs.org For instance, gold-catalyzed hydroamination of terminal alkynes with hydrazides can lead to keto-N-acylhydrazones. acs.org

Radical Reactions Involving the Alkyne

The terminal alkyne of this compound is a versatile functional group that can participate in radical reactions. A notable example is the radical-induced tandem cyclization of propargylamines with diaryl disulfides. nih.govresearchgate.net This process allows for the direct synthesis of functionalized 3-arylthioquinoline derivatives. The reaction proceeds through a cascade mechanism involving sulfuration, cyclization, oxidation, and aromatization, all under mild conditions. nih.govbohrium.com This strategy highlights the utility of the alkyne moiety in constructing complex heterocyclic systems. nih.gov

| Reaction | Reactants | Conditions | Product Type | Ref. |

| Radical Tandem Cyclization | Propargylamine, Diaryl disulfide | Radical initiator, mild conditions | 3-Arylthioquinoline | nih.gov, researchgate.net |

Reactions Involving the Secondary Amine (after Boc removal)

The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the amine functionality. Its removal, typically under acidic conditions, unmasks the primary amine of the parent molecule, (R)-but-3-yn-2-amine, opening up a wide range of possibilities for derivatization at the nitrogen atom.

Acylation and Sulfonylation Reactions

Once deprotected, the resulting primary amine, (R)-but-3-yn-2-amine, readily undergoes acylation and sulfonylation. These reactions are typically fast and high-yielding. libretexts.org Acylation can be achieved using acid chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or NaOH) to neutralize the HX byproduct. libretexts.org This leads to the formation of stable secondary amides. Similarly, sulfonylation with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are fundamental for introducing a wide variety of substituents onto the nitrogen atom.

| Reaction Type | Reagent | Base | Product | Ref. |

| Acylation | Acetyl chloride | Pyridine | N-(but-3-yn-2-yl)acetamide | libretexts.org |

| Acylation | Acetic anhydride | NaOH | N-(but-3-yn-2-yl)acetamide | libretexts.org |

| Sulfonylation | Tosyl chloride | Pyridine | N-(but-3-yn-2-yl)-4-methylbenzenesulfonamide | - |

Alkylation and Reductive Amination Strategies

Direct alkylation of the primary amine with alkyl halides is a possible, though often problematic, route for synthesizing secondary and tertiary amines. wikipedia.org A significant drawback is the potential for over-alkylation, as the newly formed secondary amine product can be as reactive or more reactive than the starting primary amine, leading to a mixture of products. libretexts.orgmasterorganicchemistry.com However, methods for selective monoalkylation have been developed, for instance, by using the amine hydrobromide salt and an alkyl bromide under controlled conditions that ensure the product amine remains protonated and unreactive. rsc.org

A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. youtube.comyoutube.com The subsequent in-situ reduction of the imine yields the desired alkylated amine. masterorganicchemistry.com This method avoids the issue of polyalkylation that plagues direct alkylation. masterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.com

| Alkylation Method | Reagents | Key Features | Ref. |

| Direct Alkylation | Alkyl Halide | Prone to over-alkylation; can be controlled under specific conditions. | libretexts.org, rsc.org |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | High selectivity for mono-alkylation; avoids over-alkylation. | masterorganicchemistry.com, organic-chemistry.org |

Formation of Complex Amine Derivatives (e.g., oxazolidines)

The deprotected (R)-but-3-yn-2-amine can serve as a precursor for more complex heterocyclic derivatives, such as oxazolidines. Oxazolidines are five-membered rings containing both oxygen and nitrogen. wikipedia.org The traditional synthesis involves the condensation of a 2-aminoalcohol with an aldehyde or ketone. wikipedia.org Therefore, to form an oxazolidine (B1195125) from (R)-but-3-yn-2-amine, the alkyne functionality would first need to be converted to an alcohol. For example, hydration of the alkyne (e.g., via oxymercuration-demercuration) would yield a ketone, which could then be reduced to the corresponding secondary alcohol. The resulting chiral 4-aminobutan-2-ol (B1584018) derivative could then undergo cyclization with an aldehyde or ketone to form a substituted oxazolidine. Various synthetic methods exist for oxazolidine formation, including multi-component reactions that can generate highly substituted and stereochemically complex rings. nih.gov

Transformations at the Chiral Center (C-2)

The stereochemical integrity of the chiral center at C-2 is crucial for the application of this compound as a chiral building block.

Epimerization Studies and Control

Epimerization, the change in configuration at a single stereocenter, is a potential concern in any reaction involving a chiral compound. For this compound, this would involve the inversion of the stereocenter at C-2 to form the (S)-enantiomer. The stability of this center is generally high, and many transformations can be carried out without significant loss of enantiomeric purity. organic-chemistry.org

However, the proton at the C-2 position is alpha to the alkyne, which can increase its acidity, making it susceptible to deprotonation under strongly basic conditions. Deprotonation to form a planar carbanion, followed by reprotonation, could lead to racemization. Therefore, reactions involving strong bases or prolonged exposure to high temperatures should be carefully considered to maintain stereochemical integrity. The liability of a chiral compound to racemize can be investigated using specialized analytical techniques, such as stopped-flow high-performance liquid chromatography (HPLC). nih.govresearchgate.net For most standard synthetic transformations, such as the acylation or reductive amination of the amine group, the chiral center is expected to remain configurationally stable.

Oxidation and Reduction Chemistry Proximal to the Stereocenter

The reactivity of this compound in oxidation and reduction reactions, particularly at sites proximal to the chiral center, is of significant interest for the synthesis of complex, stereodefined molecules. The presence of the N-Boc protecting group and the adjacent alkyne and stereocenter dictates the regioselectivity and stereoselectivity of these transformations.

Oxidation Chemistry

The oxidation of the C-H bond at the stereocenter (C2) of this compound offers a pathway to N-Boc protected α-amino ketones. While direct oxidation of this specific substrate is not extensively documented, the oxidation of analogous N-Boc protected propargylic amines provides valuable insight. Research has demonstrated that N-Boc-propargylic amines can be effectively oxidized to the corresponding N-Boc-ketimines using manganese dioxide (MnO₂). chemistnotes.com This transformation is particularly noteworthy as it directly affects the carbon atom of the stereocenter.

The proposed mechanism for the oxidation of amines by MnO₂ generally involves the adsorption of the amine onto the surface of the manganese dioxide, followed by electron transfer processes. mychemblog.comresearchgate.net For a propargylic amine, this would lead to the formation of an imine intermediate which, in the case of a secondary amine like this compound, would result in a ketimine.

A representative oxidation of a generic N-Boc-propargylic amine to an N-Boc-ketimine is presented in the table below.

| Reactant | Reagent | Product | Reference |

| N-Boc-propargylic amine | Manganese Dioxide (MnO₂) | N-Boc-ketimine | chemistnotes.com |

This table illustrates a representative reaction based on published findings for analogous compounds.

It is important to note that the tert-butoxycarbonyl (Boc) protecting group is generally stable under these oxidative conditions. researchgate.net The oxidation specifically targets the C-H bond adjacent to the nitrogen atom, a position activated by both the nitrogen and the alkyne moiety.

Reduction Chemistry

The reduction of the alkyne functionality in this compound can lead to the formation of either the corresponding alkene or the fully saturated alkane, with the potential for creating a new stereocenter. The stereochemical outcome of such reductions is highly dependent on the choice of reducing agent and reaction conditions. The stereocenter at C2, bearing the N-Boc group, plays a crucial role in directing the approach of the reducing species.

While specific studies on the diastereoselective reduction of this compound are not prevalent, the principles of stereoselective reductions of chiral ketones and other propargylic systems can be applied to predict the outcome. Two primary models govern the diastereoselectivity of such reactions: the Felkin-Anh model and the chelation-controlled model. uwindsor.casigmaaldrich.comnih.gov

Felkin-Anh Model: In the absence of a chelating metal, the conformation of the transition state is predicted by the Felkin-Anh model. The largest substituent on the existing stereocenter orients itself anti-periplanar to the incoming nucleophile (or hydride). For this compound, the bulky tert-butoxycarbonylamino group would be considered the largest substituent. This model would predict the formation of a specific diastereomer upon reduction.

Chelation-Controlled Model: In the presence of a chelating metal (e.g., from reducing agents like LiAlH(O-t-Bu)₃), the oxygen atom of the carbamate and the alkyne can coordinate with the metal center, forming a rigid cyclic intermediate. sigmaaldrich.comnih.gov This forces the hydride to attack from the less hindered face of the alkyne, often leading to the opposite diastereomer predicted by the Felkin-Anh model.

The partial reduction of the alkyne to an alkene can be achieved using specific catalytic systems, often yielding (E)-olefins with high stereoselectivity. researchgate.net Complete reduction to the corresponding saturated derivative, (R)-tert-butyl butyl-2-ylcarbamate, can be accomplished through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen source. The stereochemical integrity of the original chiral center is generally maintained during these reductions.

Below is a table summarizing potential reduction pathways for this compound based on established methodologies for similar compounds.

| Reaction Type | Reagent/Catalyst | Potential Product(s) | Controlling Model | Reference |

| Diastereoselective Reduction | Non-chelating hydride (e.g., NaBH₄) | Diastereomeric mixture of allylic alcohols | Felkin-Anh | uwindsor.ca |

| Diastereoselective Reduction | Chelating hydride (e.g., LiAlH(O-t-Bu)₃) | Diastereomeric mixture of allylic alcohols | Chelation | sigmaaldrich.comnih.gov |

| Catalytic Hydrogenation | H₂, Pd/C | (R)-tert-Butyl butyl-2-ylcarbamate | - | - |

| Stereoselective Semi-hydrogenation | Specific Mn or other metal catalysts | (E)-(R)-tert-Butyl but-2-en-2-ylcarbamate | - | researchgate.net |

This table presents potential reaction outcomes based on established principles of stereoselective synthesis.

Role As a Chiral Building Block in Advanced Organic Synthesis

Strategic Integration into Multi-Component Reaction Sequences

The unique structural attributes of (R)-tert-Butyl but-3-yn-2-ylcarbamate, namely the presence of a terminal alkyne, a stereodefined propargylic amine moiety, and a readily removable Boc protecting group, position it as a highly valuable and versatile chiral building block for strategic integration into various multi-component reactions (MCRs). These one-pot processes, which combine three or more starting materials to form a complex product with high atom economy, are powerful tools in modern organic synthesis for the rapid generation of molecular diversity. The strategic deployment of this chiral alkyne in MCRs allows for the direct introduction of a chiral propargylamine (B41283) fragment into the resulting scaffolds, which are often of significant interest in medicinal chemistry and materials science.

While direct literature examples detailing the use of this compound in MCRs are not extensively documented, its reactivity can be inferred from studies on structurally similar N-Boc protected propargylamines. These analogues have been successfully employed in a range of MCRs, demonstrating the potential of this class of compounds to generate complex chiral molecules in a single synthetic operation.

A prime example of such a strategic integration is the A³ (Aldehyde-Alkyne-Amine) coupling reaction. rsc.org This powerful three-component reaction typically involves the condensation of an aldehyde, an amine, and a terminal alkyne, catalyzed by a metal salt, most commonly copper or gold, to afford propargylamines. rsc.orgacs.org In this context, this compound can serve as the alkyne component, reacting with a diverse range of aldehydes and amines to produce highly functionalized, chiral propargylamines. The inherent chirality of the starting alkyne is transferred to the product, providing a straightforward route to enantioenriched molecules. The reaction is atom-economical and allows for significant variation of the substituents on the aldehyde and amine components, leading to a wide array of potential products from a single chiral precursor. nih.govacs.org

Similarly, the KA² (Ketone-Amine-Alkyne) coupling represents another avenue for the strategic use of this chiral building block. researchgate.netbohrium.com By replacing the aldehyde with a ketone, this reaction allows for the synthesis of propargylamines bearing a quaternary carbon center, a structural motif that is prevalent in many biologically active compounds but often challenging to synthesize. The integration of this compound into the KA² coupling would provide direct access to chiral propargylamines with a tetrasubstituted carbon atom adjacent to the nitrogen.

Beyond A³ and KA² couplings, this chiral alkyne can be envisioned as a key component in cycloaddition reactions that are part of a multi-component sequence. For instance, a tandem A³ coupling followed by an intramolecular cyclization can lead to the formation of complex heterocyclic structures. nih.gov The terminal alkyne of this compound could first participate in the A³ coupling, and the resulting propargylamine could then undergo a subsequent intramolecular reaction, such as a Pauson-Khand reaction, to construct polycyclic systems. nih.gov

Furthermore, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, can be integrated into a multi-component sequence involving this compound. rsc.org For example, a one-pot reaction could involve the in-situ formation of an azide (B81097) from a suitable precursor, which then undergoes a [3+2] cycloaddition with the chiral alkyne to form a chiral 1,2,3-triazole. This approach provides a highly efficient route to chiral triazole-containing compounds, which are of significant interest in pharmaceutical research.

The following tables illustrate the potential of N-Boc protected propargylamines in representative multi-component reactions, providing a basis for the expected utility of this compound in similar transformations.

Table 1: Representative Examples of A³ Coupling with N-Boc Protected Propargylamines

| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Yield (%) | Ref |

| Benzaldehyde | Piperidine | N-Boc-propargylamine | CuBr | Toluene | 85 | nih.gov |

| 4-Chlorobenzaldehyde | Morpholine | N-Boc-propargylamine | AuCl₃ | CH₂Cl₂ | 92 | |

| Isobutyraldehyde | Dibenzylamine | N-Boc-propargylamine | CuI | Dioxane | 78 | nih.gov |

Table 2: Potential KA² Coupling Reactions with this compound

| Ketone | Amine | Alkyne | Catalyst | Solvent | Expected Product |

| Acetophenone | Pyrrolidine | This compound | Cu(OTf)₂ | Toluene | Chiral Quaternary Propargylamine |

| Cyclohexanone | Morpholine | This compound | AgOTf | Dioxane | Chiral Quaternary Propargylamine |

| Acetone (B3395972) | Dibenzylamine | This compound | Zn(OTf)₂ | CH₃CN | Chiral Quaternary Propargylamine |

Table 3: Illustrative Multi-component Synthesis of Chiral Heterocycles

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref |

| Tandem A³ Coupling/Cyclization | Benzaldehyde | Aniline | Phenylacetylene | Cu(OTf)₂/AgOBz | Chiral Oxazolidinone | nih.gov |

| Enantioselective Mannich Reaction | Enamide | C-Alkynyl N-Boc N,O-acetal | - | Chiral Phosphoric Acid | Chiral β-Keto N-Boc-propargylamine | organic-chemistry.orgbohrium.com |

| Pauson-Khand Reaction | Norbornadiene | N-Boc-propargylamine | - | Co₂(CO)₈ | Disubstituted Cyclopentenone | nih.gov |

The strategic incorporation of this compound into these and other multi-component reaction sequences offers a powerful and efficient methodology for the synthesis of a diverse range of complex, enantioenriched molecules from simple and readily available starting materials. The versatility of the alkyne and the stereochemical information embedded in the propargylic amine moiety make it a valuable tool for the construction of chiral scaffolds with potential applications in various fields of chemical science.

Mechanistic and Theoretical Investigations of Reactions Involving this compound

The scientific community often focuses such detailed computational and mechanistic work on the novel catalysts or the key bond-forming steps of a broader synthetic methodology, rather than on every specific building block used. Therefore, the information required to populate the detailed subsections of the requested article—covering computational chemistry studies and reaction mechanism elucidation for key transformations—is not present in the accessible body of scientific literature.

General principles of conformational analysis, stereoelectronic effects, and reaction mechanisms can be applied from studies on analogous chiral alkynes or Boc-protected amines. However, a specific and detailed treatment for this compound, as per the requested outline, cannot be constructed based on current research.

Mechanistic and Theoretical Investigations of Reactions Involving R Tert Butyl But 3 Yn 2 Ylcarbamate

Kinetic Studies of Derivatization Reactions

The derivatization of (R)-tert-butyl but-3-yn-2-ylcarbamate can occur at two primary sites: the N-Boc protected amine and the terminal alkyne. The kinetics of these reactions are crucial for understanding reaction mechanisms, optimizing conditions, and controlling selectivity.

Kinetics of Reactions at the N-Boc Group

The N-Boc group can undergo derivatization primarily through cleavage (deprotection) to reveal the secondary amine, which can then be further derivatized. The formation of the carbamate (B1207046) itself is also a reversible reaction with distinct kinetics.

Kinetics of Carbamate Formation and Breakdown: The formation of carbamates from the reaction of amines with carbon dioxide is a well-studied process. The rate of this reaction is highly dependent on the basicity of the amine. For primary and secondary amines, the rate-limiting step in carbamate formation and breakdown with weakly basic amines involves the formation and cleavage of the carbon-nitrogen bond. acs.org For more basic amines, proton transfer may become the rate-limiting step. acs.org

A study on the kinetics of carbamate formation at 10°C revealed a Brønsted relationship, where the logarithm of the second-order rate constant (k_amine) for the reaction of amines with CO2 correlates with the pKa of the amine. acs.org

Table 1: Second-Order Rate Constants for the Reaction of Various Amines with Carbon Dioxide at 10°C.

This table illustrates the relationship between the basicity (pKa) of an amine and the rate constant of its reaction with carbon dioxide to form a carbamate. Data sourced from a kinetic analysis of carbamate formation. acs.org

| Amine | pKa | k_amine (M⁻¹ sec⁻¹) |

|---|---|---|

| Hydrazine | 8.01 | 1.5 x 10⁴ |

| Glycine | 9.77 | 3.0 x 10⁴ |

| Benzylamine | 9.62 | 1.1 x 10⁴ |

| n-Propylamine | 10.93 | 1.8 x 10⁵ |

Kinetics of N-Boc Deprotection: The removal of the Boc protecting group is a common and critical derivatization step. The kinetics of this acid-catalyzed reaction have been shown to exhibit a second-order dependence on the concentration of the acid, such as hydrochloric acid (HCl). researchgate.net This indicates that two molecules of the acid are involved in the rate-determining step of the deprotection mechanism.

Thermolytic deprotection, without an acid catalyst, offers an alternative where reaction rates can be controlled by temperature. Studies on the thermal deprotection of various N-Boc amines in a continuous flow reactor demonstrate how the structure of the amine influences the efficiency of the reaction under set conditions. nih.gov

Table 2: Efficiency of Thermal N-Boc Deprotection for Various Amines.

This table shows the conversion percentage for the thermal deprotection of different N-Boc protected amines at 150°C with a 60-minute residence time in trifluoroethanol (TFE). The data highlights the difference in reactivity between alkyl and aryl N-Boc derivatives. nih.gov

| N-Boc Protected Amine | Amine Type | Conversion (%) |

|---|---|---|

| N-Boc phenethylamine | Primary Alkyl | 27 |

| N-Boc methyl-phenethylamine | Secondary Alkyl | 35 |

| N-Boc aniline | Primary Aryl | 72 |

| N-Boc N-methylaniline | Secondary Aryl | 75 |

| N-Boc indole | Aromatic Heterocycle | 98 |

Kinetics of Reactions at the Terminal Alkyne

The terminal alkyne of this compound is a versatile functional group for derivatization, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Kinetics of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is renowned for its high efficiency and specificity, forming a 1,4-disubstituted 1,2,3-triazole. nih.gov Kinetic studies have revealed that the reaction is at least second-order with respect to the concentration of the Cu(I) catalyst, suggesting a complex mechanism involving multiple copper centers. acs.org

The rate of the CuAAC reaction is also influenced by the structure of the alkyne. While many terminal alkynes react rapidly, their electronic and steric properties can lead to modest differences in reactivity. nih.gov

Table 3: Relative Reactivity of Terminal Alkynes in CuAAC.

This table presents the time to completion for the reaction of various terminal alkynes with a coumarin (B35378) azide (B81097) in the presence of a Cu(I) catalyst. The data shows that while most alkynes are highly reactive, some structural differences can affect the reaction rate. nih.gov

| Alkyne Substrate | Alkyne Type | Time to Completion (min) at 100 µM Cu⁺ |

|---|---|---|

| Propargyl alcohol | Primary Propargyl Alcohol | < 30 |

| Propargyl ether | Primary Propargyl Ether | < 30 |

| Propiolamide | Tertiary Propiolamide | < 30 |

| Tertiary propargyl carbamate | Tertiary Propargyl Carbamate | Very Fast (>90% conversion in <5 min) |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure propargylamines, such as (R)-tert-butyl but-3-yn-2-ylcarbamate, is a topic of significant interest. nih.gov Current research efforts are geared towards developing greener and more economically viable synthetic protocols. A promising approach involves the use of copper-catalyzed multicomponent reactions, which can be performed under solvent-free conditions. nih.govscispace.com For instance, the A³ coupling (aldehyde-alkyne-amine) reaction has been shown to be effective for the synthesis of propargylamines. nsf.gov The use of recyclable catalysts, such as copper iodide (CuI) supported on zeolites or magnetic nanoparticles, further enhances the sustainability of these methods by allowing for easy separation and reuse of the catalyst. nih.govajgreenchem.com

Future research will likely focus on:

Solvent-Free and Aqueous Systems: Expanding the scope of solvent-free reactions, such as those employing ball milling, to minimize volatile organic compound (VOC) emissions. nih.gov The use of water as a reaction medium is another ecologically sound alternative being explored. ajgreenchem.com

Biocatalysis: Investigating enzymatic or whole-cell biocatalytic methods for the asymmetric synthesis of chiral propargylamines, offering high enantioselectivity under mild conditions.

Readily Available Starting Materials: Developing synthetic pathways that utilize abundant and renewable starting materials to reduce reliance on petroleum-based feedstocks.

Exploration of Novel Catalytic Systems for Functionalization

The terminal alkyne of this compound is a versatile handle for a wide array of chemical transformations. The development of novel catalytic systems is crucial for unlocking new reactivity and selectivity. Research is moving beyond traditional palladium and copper catalysts to explore the potential of other transition metals and even metal-free catalysis.

Key areas of exploration include:

Recyclable Nanocatalysts: The design of heterogeneous catalysts, including metal nanoparticles supported on materials like graphitic carbon or silica (B1680970), offers the dual benefits of high catalytic activity and ease of recycling. mdpi.comnih.gov These systems have shown promise in various alkyne functionalization reactions. mdpi.comnih.gov

Gold Catalysis: Gold catalysts are known for their unique ability to activate alkynes towards nucleophilic attack. Further investigation into gold-catalyzed hydrofunctionalization reactions, such as hydration and hydroalkoxylation, could lead to highly regioselective transformations.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis can enable novel bond formations and functionalizations under mild conditions, opening up new avenues for the derivatization of this compound.

Directing Group Strategies: The carbamate (B1207046) group can act as a directing group to control the regioselectivity of C-H functionalization and other transformations on the molecule. acs.org

Expanding the Scope of Applications in Underexplored Chemical Spaces

While chiral propargylamines are established building blocks in medicinal chemistry, their potential in other areas remains largely untapped. Future research should aim to broaden the applications of this compound and its derivatives.

Emerging application areas include:

Materials Science: The alkyne functionality is ideal for use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of functionalized polymers and materials. The resulting triazole-containing structures can exhibit interesting properties for applications in electronics and smart materials.

Agrochemicals: The development of novel pesticides and herbicides often relies on the discovery of new chemical scaffolds. The unique structural features of this compound could be exploited to design new agrochemicals with improved efficacy and environmental profiles.

Chemical Biology: As a versatile building block, it can be incorporated into probes and labeling agents for studying biological processes. The alkyne group allows for bioorthogonal ligation reactions, enabling the visualization and tracking of biomolecules in living systems.

Antibacterial Agents: Recent studies have shown that Boc-protected dipeptides can exhibit broad-spectrum antibacterial activity, suggesting the potential for derivatives of this compound in this area. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and efficiency. The integration of the synthesis and functionalization of this compound with flow platforms is a key area for future development.

Key advantages and research directions include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature and pressure, which is particularly beneficial for highly exothermic or potentially hazardous reactions.

Increased Efficiency and Throughput: Continuous processing can significantly reduce reaction times and increase product throughput compared to batch methods.

Automation and High-Throughput Screening: Automated synthesis platforms integrated with flow chemistry can enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. Machine learning algorithms can be employed to optimize reaction conditions and predict outcomes, further accelerating the discovery process. vapourtec.com

Computational Design of New Reactions and Derivatives

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. These methods can be used to predict the reactivity of this compound, design new catalysts, and explore the properties of novel derivatives before their synthesis in the laboratory.

Future computational efforts will likely focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to gain a deeper understanding of the mechanisms of known and novel reactions involving the alkyne and carbamate functionalities. acs.org This knowledge can guide the development of more efficient and selective catalysts.

Catalyst Design: In silico screening and design of new ligands and metal complexes for catalytic transformations with enhanced activity and stereoselectivity.

Virtual Screening of Derivatives: Creating virtual libraries of derivatives of this compound and using computational methods to predict their biological activity or material properties, thereby prioritizing synthetic targets.

Predicting Spectroscopic and Physicochemical Properties: Accurately predicting properties such as NMR spectra, reactivity, and solubility to aid in the characterization and design of new compounds.

Q & A

Q. What are the key synthetic routes for (R)-tert-Butyl but-3-yn-2-ylcarbamate, and how can reaction yields be optimized?

The synthesis typically involves substitution, reduction, or oxidation reactions. For example:

- Substitution : Use nucleophiles (e.g., amines or thiols) with a base like sodium hydride to introduce functional groups at the carbamate site .

- Reduction : Sodium borohydride (NaBH₄) can reduce alkynes to alkenes while preserving stereochemistry .

- Oxidation : Controlled oxidation with potassium permanganate (KMnO₄) may convert terminal alkynes to carboxylic acids . Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of nucleophile) and temperature (0–25°C) to minimize side products .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Storage : Keep refrigerated (2–8°C) in airtight containers to prevent degradation .

- Spill Management : Use dry sand or alcohol-resistant foam for containment; avoid water to prevent hazardous decomposition (e.g., CO release) .

- PPE : Wear chemical safety goggles, nitrile gloves, and lab coats. Ensure fume hoods are used for volatile steps .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

- Analytical Methods :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase.

- Polarimetry : Compare optical rotation ([α]D) against literature values .

- Stereochemical Preservation : Avoid strong acids/bases during workup to prevent racemization .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound under varying conditions?

- Contradiction : Some studies report stability at room temperature , while others note decomposition under light or humidity .

- Resolution : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Use argon purging to mitigate oxidative degradation .

Q. How does the tert-butyl carbamate group influence reactivity in cross-coupling reactions?

- Role : The tert-butyl group acts as a steric shield, directing regioselectivity in Sonogashira or Suzuki-Miyaura couplings.

- Case Study : In Pd-catalyzed couplings, the carbamate enhances stability of intermediates, reducing β-hydride elimination .

- Methodology : Use XPhos as a ligand and DMF as solvent for improved catalytic efficiency .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

- Biology : Acts as a biochemical probe for acetyltransferase studies. Functionalize via click chemistry (CuAAC) with azide-tagged enzymes .

- Materials Science : Incorporate into polymers via thiol-yne reactions for tunable hydrophobicity .

- Collaborative Approach : Partner with computational chemists to model interactions using molecular docking (e.g., AutoDock Vina) .

Data Interpretation and Method Development

Q. How can researchers address discrepancies in reported bioactivity data for derivatives of this compound?

- Root Cause : Variability in assay conditions (e.g., cell lines, solvent DMSO concentration).

- Solution : Standardize protocols (e.g., ≤0.1% DMSO) and validate with positive controls (e.g., staurosporine for cytotoxicity) .

Q. What analytical techniques are most effective for characterizing decomposition products?

- GC-MS : Identify volatile byproducts (e.g., CO, NOx) under thermal stress .

- NMR (¹H/¹³C) : Track structural changes in stability samples stored at 40°C .

Comparative Analysis of Structural Analogues

Q. How do structural modifications impact the reactivity of tert-butyl carbamate derivatives?

| Compound | Modification | Reactivity Trend |

|---|---|---|

| This compound | Terminal alkyne | High click reactivity |

| tert-Butyl (3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-ylcarbamate | Hydroxymethyl group | Enhanced hydrogen bonding |

| tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate | Chlorinated aromatic ring | Increased electrophilicity |

Ecological and Disposal Considerations

Q. What are the best practices for environmentally responsible disposal of this compound?

- Waste Treatment : Neutralize with 10% aqueous NaOH before incineration by licensed facilities .

- Biodegradation Studies : Conduct OECD 301F tests to assess aerobic degradation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro